molecular formula C14H8F2INO2S B1358178 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole CAS No. 500139-01-5

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole

Cat. No. B1358178
CAS RN: 500139-01-5
M. Wt: 419.19 g/mol
InChI Key: MAJBTMPMUUCYME-UHFFFAOYSA-N
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Description

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole, or 5,7-DFI-PhenInd, is a new compound with potential applications in scientific research. It is an indole-based compound, containing both a difluoro and an iodinated moiety, and is of interest due to its potential to modulate biological processes. The synthesis of this compound has been reported in the literature, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Scientific Research Applications

Synthesis and Chemical Properties

  • Masked 2,3-Diaminoindole Synthesis: A three-step synthesis process for masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole has been developed. This involves treatment with trifluoroacetic acid to generate unstable 2,3-diamino-1-(phenylsulfonyl)indole, which can be trapped with α-dicarbonyl compounds (Mannes, Onyango, & Gribble, 2016).
  • Copper Catalyzed Cyclization: A synthetic pathway for preparing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via a copper-catalyzed cyclization approach has been developed, highlighting its importance in biological activities, particularly in antiviral and anticancer compounds (López et al., 2017).

Applications in Molecular and Structural Chemistry

  • Formation of 5H-pyrazino[2,3-b]indoles: The synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, a potentially useful intermediate, can be achieved via different approaches, including the oxidation of 1-(phenylsulfonyl)indole (Gribble & Conway, 1990).
  • Synthetic Analogue of Indole-2,3-quinodimethane: The fused heterocycle 4-(phenylsulfonyl)-4H-furo[3,4-b]indole has been synthesized as an indole-2,3-quinodimethane analogue, showcasing a method to create complex molecular structures (Gribble, Jiang, & Liu, 2002).

Biological and Pharmacological Research

  • Antimicrobial Activity: Some 2- and 3-aryl substituted indoles synthesized from 1-(phenylsulfonyl)indole derivatives exhibited significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Leboho, Michael, van Otterlo, van Vuuren, & de Koning, 2009).
  • Ligands for 5-HT6 Receptor: A series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole and its derivatives were synthesized as 5-HT6 receptor ligands, showing potential in the treatment of cognitive disorders (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).

properties

IUPAC Name

1-(benzenesulfonyl)-5,7-difluoro-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2INO2S/c15-9-6-11-13(17)8-18(14(11)12(16)7-9)21(19,20)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJBTMPMUUCYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621501
Record name 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole

CAS RN

500139-01-5
Record name 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 1.0 M ICl in CH2Cl2 (43 ml, 43 mmol) is added to a solution of 5,7-difluoroindole (6 g, 39 mmol) in 35 ml pyridine under N2 at 0° C. and the resulting mixture is stirred for 30 minutes. The reaction is diluted with toluene and washed with brine, 1N HCl, 1N NaOH, dried (Na2SO4), filtered and concentrated. The crude 3-iodo-5,7-difluoroindole is stirred in toluene (85 ml) and 5 N NaOH (70 ml), tetrabutylammonium bromide (1.25 g, 3.9 mmol), then benzenesulfonyl chloride (6.2 ml, 48 mmol) are added and the resulting mixture is stirred 24 hours. The two phase reaction mixture is diluted with toluene, washed with brine, dried(Na2SO4), filtered, concentrated and the residue is triturated with diethyl ether/petroleum ether. The resulting solid is filtered to give 14.2 g of N-Benzenesulfonyl-3-iodo-5,7-difluoroindole (87%).
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43 mL
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6 g
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35 mL
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6.2 mL
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70 mL
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1.25 g
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